molecular formula C5H2BrNS B3032180 2-Bromo-4-ethynylthiazole CAS No. 1211520-19-2

2-Bromo-4-ethynylthiazole

Cat. No.: B3032180
CAS No.: 1211520-19-2
M. Wt: 188.05
InChI Key: JVFLUNNICQIATO-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynylthiazole (CAS 1211520-19-2) is a high-purity, multifunctional biochemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates both a bromine atom and an ethynyl group on a thiazole heterocycle, making it a versatile synthon for various coupling reactions and molecular scaffolding, particularly through Click chemistry. The thiazole ring is a privileged structure in drug design, well-documented for its broad pharmacological potential. Recent scientific literature highlights thiazole derivatives as promising candidates for developing novel antimicrobial agents, with some compounds demonstrating potent activity against challenging fungal pathogens such as Cryptococcus neoformans by reducing ergosterol levels in the fungal membrane . The broader class of thiazole derivatives has also shown potent inhibitory effects on essential bacterial targets, including β-ketoacyl-ACP synthase III (FabH) and DNA gyrase, which are critical for fatty acid synthesis and DNA replication, respectively . This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this chemical as a key intermediate to synthesize novel compounds for screening against biologically relevant targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethynyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c1-2-4-3-8-5(6)7-4/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFLUNNICQIATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312035
Record name 2-Bromo-4-ethynylthiazole
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Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-19-2
Record name 2-Bromo-4-ethynylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethynylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis Routes for 2-Bromo-4-ethynylthiazole Scaffolds

Direct synthesis routes provide a foundational approach to constructing the this compound core. These methods often involve the transformation of a functional group already present on the thiazole (B1198619) ring into the desired ethynyl (B1212043) moiety.

The Seyferth-Gilbert homologation is a key reaction for converting aldehydes or ketones into terminal alkynes, which is directly applicable to the synthesis of this compound from a suitable thiazole aldehyde precursor. This reaction typically utilizes a phosphorus-containing reagent, such as the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), to achieve the one-carbon homologation.

The process generally begins with the synthesis of 2-bromo-4-formylthiazole. This aldehyde serves as the substrate for the homologation reaction. The reaction with the Bestmann-Ohira reagent, under basic conditions (e.g., using potassium carbonate), converts the formyl group directly into an ethynyl group, yielding this compound. This method is valued for its efficiency and operational simplicity in creating the terminal alkyne.

The functionalization of the thiazole ring is a versatile strategy that allows for the introduction of the bromo and ethynyl groups at the 2 and 4 positions, respectively. This can be achieved through a sequence of reactions starting from a pre-existing thiazole core. For instance, starting with 2-aminothiazole, a Sandmeyer reaction can be employed to introduce the bromo group at the 2-position, yielding 2-bromothiazole (B21250).

Subsequent functionalization at the 4-position to introduce the ethynyl group can be more complex. One approach involves the formylation of 2-bromothiazole at the 4-position, followed by the Seyferth-Gilbert homologation as described previously. Alternatively, a halogen can be introduced at the 4-position (e.g., 2,4-dibromothiazole), which can then undergo a selective cross-coupling reaction to introduce the ethynyl group. The reactivity of the different positions on the thiazole ring is a critical consideration in planning the synthetic route.

Advanced Cross-Coupling Approaches for Ethynylthiazole Construction

Advanced cross-coupling reactions, particularly those catalyzed by palladium, have become powerful tools for the construction of carbon-carbon bonds, including the formation of the ethynylthiazole core.

The Sonogashira coupling is a highly effective method for forming a bond between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. In the context of thiazole chemistry, it provides a direct route to ethynylthiazoles.

The reaction mechanism involves the oxidative addition of the thiazole halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the ethynylthiazole product and regenerate the palladium(0) catalyst.

The success of the Sonogashira coupling for synthesizing ethynylthiazoles often depends on the careful optimization of reaction conditions. Key parameters include the choice of palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2), copper co-catalyst (e.g., CuI), base (e.g., triethylamine, diisopropylethylamine), and solvent (e.g., tetrahydrofuran, dimethylformamide).

The scope of the Sonogashira reaction in this context is broad, allowing for the coupling of various substituted thiazole halides with a wide range of terminal alkynes. This versatility enables the synthesis of a diverse library of ethynylthiazole derivatives. The electronic nature of the substituents on the thiazole ring and the alkyne can influence the reaction efficiency.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4 / CuITriethylamineTHFRoom Temp85
PdCl2(PPh3)2 / CuIDiisopropylamineDMF5092
Pd(OAc)2 / XPhos / CuIK2CO3Dioxane8078

This table presents representative data for the optimization of Sonogashira coupling reactions in thiazole chemistry.

The Sonogashira coupling is directly applicable to the synthesis of this compound. A common strategy involves the reaction of 2,4-dibromothiazole (B130268) with a protected or terminal alkyne, such as trimethylsilylacetylene. The greater reactivity of the bromine atom at the 4-position of the thiazole ring often allows for selective coupling at this site, leaving the 2-bromo position intact. Subsequent deprotection of the silyl (B83357) group yields the desired this compound.

This selective cross-coupling approach is highly valuable as it provides a modular route to various 2-bromo-4-alkynylthiazole analogs by simply changing the alkyne coupling partner. This method has been instrumental in the synthesis of precursors for more complex molecules in medicinal chemistry and materials science.

Thiazole SubstrateAlkyneCatalyst SystemProduct
2,4-DibromothiazoleTrimethylsilylacetylenePd(PPh3)4 / CuI2-Bromo-4-((trimethylsilyl)ethynyl)thiazole
2-Bromo-4-iodothiazolePhenylacetylene (B144264)PdCl2(PPh3)2 / CuI2-Bromo-4-(phenylethynyl)thiazole
2,4-DibromothiazoleEthynylbenzenePd(OAc)2 / SPhos / CuI2-Bromo-4-(phenylethynyl)thiazole

This table illustrates the application of Sonogashira coupling in the synthesis of this compound and its analogs.

Suzuki-Miyaura Cross-Coupling for Thiazole Derivatization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly effective for the derivatization of heteroaryl halides, such as 2-bromothiazoles, with a wide array of aryl and heteroaryl boronic acids or their esters. The versatility and functional group tolerance of this reaction make it a powerful tool for modifying the 2-position of the thiazole ring in this compound. rsc.orgnih.govmdpi.com

The general catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates. researchgate.netnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)2 (1)K2CO3DMF/H2O80High
22-BromonaphthaleneEthyl crotonatePd EnCat®40 (1)AcONaDMF105---
3Aryl BromidesArylboronic acidsPd-NHC-MIL-101(Cr) (0.6)K2CO3H2O85Good to Excellent
43-BromoindazolesArylboronic acidsXPhosPdG2 (5) / XPhos (10)K2CO3Dioxane/H2O135 (MW)66-82

This table is generated based on data from similar reactions and serves as a general guide. Actual conditions for this compound may vary.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Buchwald-Hartwig, Chan-Lam)

Beyond the Suzuki-Miyaura reaction, a variety of other transition metal-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound.

Heck Reaction: This palladium-catalyzed reaction couples aryl halides with alkenes to form substituted alkenes. nih.govwikipedia.org For this compound, the Heck reaction offers a pathway to introduce vinyl groups at the 2-position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with a wide range of amines, including primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.orgwuxiapptec.com This methodology is crucial for introducing amino functionalities at the 2-position of the thiazole ring. The choice of a suitable phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org

Chan-Lam Coupling: This copper-catalyzed reaction provides a complementary method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. organic-chemistry.orgnih.gov It couples aryl boronic acids with amines or alcohols. In the context of this compound, after conversion of the bromo group to a suitable nucleophile or electrophile, this reaction can be employed for further functionalization. The Chan-Lam coupling is often advantageous due to its mild reaction conditions, often proceeding at room temperature and open to the air. rsc.orgnih.gov

Table 2: Overview of Other Cross-Coupling Reactions for Aryl Halides

ReactionCatalyst SystemCoupling PartnersBond FormedTypical Conditions
HeckPd(OAc)2, phosphine ligandAryl bromide, alkeneC-C (alkenyl)Base (e.g., Et3N), high temperature
Buchwald-HartwigPd catalyst, phosphine ligandAryl bromide, amineC-NStrong base (e.g., NaOtBu), inert atmosphere
Chan-LamCu(OAc)2Arylboronic acid, amine/alcoholC-N / C-OOften room temperature, air

This table provides a general summary. Specific conditions can vary significantly based on the substrates.

Microwave-Assisted Techniques in Thiazole Cross-Coupling Reactions

The application of microwave irradiation has revolutionized many organic transformations, including transition metal-catalyzed cross-coupling reactions. rsc.orgnih.govresearchgate.net For the synthesis and derivatization of thiazoles, microwave-assisted techniques offer significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, and frequently improved reaction yields. nih.govrsc.org

Microwave heating is characterized by the efficient and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity. nih.gov In the context of Suzuki-Miyaura, Heck, and other cross-coupling reactions involving this compound, microwave assistance can facilitate reactions that are sluggish under conventional heating and can also enable the use of more environmentally benign solvent systems, such as aqueous media. rsc.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling

EntrySubstratesHeating MethodReaction TimeYield (%)
13-Bromoindazoles + Arylboronic acidsConventional12 hModerate
23-Bromoindazoles + Arylboronic acidsMicrowave40 min69-78
3Aryl halides + Arylboronic acidsConventional--
4Aryl halides + Arylboronic acidsMicrowave15 minHigh

Data is illustrative and sourced from reactions on similar heterocyclic systems. nih.govlibretexts.org

Bromination Strategies for Thiazole Ring Synthesis

The introduction of a bromine atom onto the thiazole ring is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the existing substituents on the thiazole ring.

Regioselective Bromination at the 2-Position of Thiazoles

The 2-position of the thiazole ring is particularly susceptible to deprotonation and subsequent electrophilic attack due to the acidity of the C2-proton. This inherent reactivity allows for regioselective bromination at this position. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as a bromine source. mdpi.comresearchgate.netnih.govmdpi.comorganic-chemistry.org The reaction often proceeds under mild conditions and provides a direct route to 2-bromothiazole derivatives. In some cases, the reaction may be promoted by a radical initiator or light.

For a 4-substituted thiazole, such as one bearing a protected ethynyl group, direct bromination with reagents like NBS would be the method of choice to install the bromine atom at the 2-position. The electron-withdrawing nature of the ethynyl group at the 4-position may influence the reactivity of the ring, but the inherent acidity of the C2-proton generally directs the bromination to the desired position.

Control of Bromination at Other Thiazole Ring Positions

While the 2-position is often the most reactive towards deprotonation, the 5-position of the thiazole ring is also susceptible to electrophilic attack. The relative reactivity of the different positions on the thiazole ring can be influenced by the substituents present. For instance, an electron-donating group at the 2-position can activate the 5-position towards electrophilic bromination.

Controlling the bromination to occur at positions other than the 2-position often requires a multi-step strategy. This might involve blocking the 2-position with a removable group, performing the bromination at the desired position (e.g., C5), and then unmasking the 2-position. Alternatively, specific reaction conditions, such as the choice of brominating agent and solvent, can sometimes be fine-tuned to favor bromination at the 5-position over the 2-position, although achieving high selectivity can be challenging. mdpi.com

Protection and Deprotection Strategies for the Ethynyl Moiety

The terminal alkyne, or ethynyl group, in this compound is a versatile functional handle for further synthetic transformations, such as Sonogashira coupling. However, the acidic proton of the terminal alkyne can interfere with many organometallic reactions. Therefore, it is often necessary to protect the ethynyl group during certain synthetic steps and then deprotect it when its reactivity is desired. ccspublishing.org.cngelest.com

The most common protecting groups for terminal alkynes are silyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS). These groups are readily introduced by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base. The choice between TMS and TIPS often depends on the required stability of the protecting group, with the bulkier TIPS group offering greater stability towards a wider range of reaction conditions. scielo.org.mxresearchgate.netacs.org

Deprotection of the silyl group to regenerate the terminal alkyne is typically achieved under mild conditions. For the TMS group, common deprotection reagents include fluoride sources like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol. ccspublishing.org.cngelest.com The more robust TIPS group can also be removed with fluoride reagents, although sometimes more forcing conditions are required. Silver fluoride in methanol has also been shown to be an effective reagent for the deprotection of TIPS-protected alkynes. scielo.org.mxresearchgate.net The ability to selectively deprotect one silyl group in the presence of another (e.g., TMS vs. TIPS) provides an additional layer of synthetic flexibility. gelest.comorganic-chemistry.org

Table 4: Common Protecting Groups for Terminal Alkynes and Their Deprotection Conditions

Protecting GroupAbbreviationIntroduction ReagentsDeprotection Reagents
TrimethylsilylTMSTMSCl, base (e.g., Et3N)TBAF, K2CO3/MeOH, mild acid
TriisopropylsilylTIPSTIPSCl, base (e.g., imidazole)TBAF, AgF/MeOH

This table provides a general overview of common strategies. ccspublishing.org.cngelest.comscielo.org.mxresearchgate.netgelest.comnih.govredalyc.org

Novel Synthetic Routes and Precursors for this compound and its Derivatives

The synthesis of this compound, a specialized heterocyclic compound, necessitates strategic approaches that allow for the precise introduction of both a bromine atom at the 2-position and an ethynyl group at the 4-position of the thiazole ring. While a direct, one-pot synthesis is not prominently documented, novel synthetic methodologies can be devised based on established transformations in thiazole chemistry. These strategies primarily revolve around two main approaches: the post-synthesis modification of a pre-formed thiazole ring or the construction of the thiazole ring from precursors already bearing the desired functionalities or their masked equivalents.

A key challenge in the synthesis of polysubstituted thiazoles is achieving regioselectivity, particularly when dealing with di-halogenated intermediates. However, methods such as regioselective cross-coupling reactions and bromine-magnesium exchange have proven effective in the selective functionalization of compounds like 2,4-dibromothiazole. thieme-connect.comnih.gov These techniques form the foundation for plausible synthetic routes to this compound.

One of the most powerful and widely used methods for the formation of carbon-carbon bonds between sp² and sp carbon atoms is the Sonogashira cross-coupling reaction. organic-chemistry.org This reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, is a cornerstone for introducing the ethynyl moiety onto the thiazole ring. organic-chemistry.orgorganic-chemistry.org The synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles via Sonogashira coupling serves as a strong precedent for the feasibility of this approach on a similar five-membered heterocyclic system. researchgate.net

Furthermore, the classic Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides, remains a versatile method. organic-chemistry.orgnih.gov By employing precursors that contain an alkyne or a protected alkyne functionality, the thiazole ring can be constructed with the ethynyl group already in place at the 4-position. Subsequent modification, such as the conversion of an amino group at the 2-position to a bromo group, can then complete the synthesis. The bromination of thiazole rings, particularly the conversion of a 2-aminothiazole to a 2-bromothiazole, is a well-established transformation. lookchem.com

The following subsections detail novel synthetic strategies for this compound and its derivatives, supported by detailed research findings and presented with interactive data tables.

Strategy 1: Post-Thiazole Formation Ethynylation via Sonogashira Coupling

This strategy focuses on the synthesis of a di-halogenated thiazole precursor, followed by a regioselective Sonogashira coupling to introduce the ethynyl group. The readily available 2,4-dibromothiazole serves as a versatile starting material. thieme-connect.comnih.gov The key to this approach is the selective reaction at the C4 position while the C2 bromine remains intact. This can be achieved by carefully selecting the catalytic system and reaction conditions. Alternatively, starting with a 2-bromo-4-iodothiazole precursor would likely favor Sonogashira coupling at the more reactive C-I bond.

Detailed Research Findings:

The synthesis of 2-substituted 4-bromothiazoles has been successfully achieved starting from 2,4-dibromothiazole. nih.gov While the referenced study performs the Sonogashira coupling at the 2-position, the principles of regioselective cross-coupling can be adapted for functionalization at the 4-position. The use of a protected alkyne, such as (trimethylsilyl)acetylene, is often preferred in Sonogashira reactions to prevent side reactions of the terminal alkyne. The subsequent deprotection of the silyl group is typically straightforward, yielding the terminal alkyne.

StepReactionPrecursorsReagents and ConditionsIntermediate/ProductKey Findings/Rationale
1Synthesis of 2,4-Dibromothiazole2-AminothiazoleNaNO₂, HBr, CuBr₂2,4-DibromothiazoleA standard method for the synthesis of the dibrominated starting material.
2Regioselective Sonogashira Coupling2,4-Dibromothiazole(Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, Et₃N2-Bromo-4-((trimethylsilyl)ethynyl)thiazolePalladium-catalyzed cross-coupling to introduce the protected ethynyl group. Reaction conditions would need to be optimized for C4 selectivity. nih.govorganic-chemistry.org
3Deprotection2-Bromo-4-((trimethylsilyl)ethynyl)thiazoleK₂CO₃, MeOH or TBAF, THFThis compoundStandard cleavage of the trimethylsilyl protecting group to yield the final product.

Strategy 2: Thiazole Ring Construction from an Ethynyl Precursor

This approach involves the construction of the thiazole ring using a precursor that already contains the ethynyl moiety. The Hantzsch thiazole synthesis provides a robust method for this purpose. organic-chemistry.orgbepls.com The synthesis would begin with a halogenated ketone bearing a protected alkyne. Condensation with thiourea would yield a 2-amino-4-ethynylthiazole derivative. The final step involves the conversion of the 2-amino group to a 2-bromo group, for which several methods are available, including the Sandmeyer reaction.

Detailed Research Findings:

The synthesis of thiazoles from propargyl bromides and thioureas under microwave irradiation has been reported, demonstrating that the thiazole ring can be formed from precursors containing a triple bond. organic-chemistry.org The reaction of α-haloketones with thiourea is a fundamental and widely applicable method for synthesizing 2-aminothiazoles. ekb.eg The conversion of a 2-aminothiazole to a 2-bromothiazole is a well-documented process, often proceeding via diazotization followed by treatment with a copper(I) bromide source. lookchem.com

StepReactionPrecursorsReagents and ConditionsIntermediate/ProductKey Findings/Rationale
1Synthesis of α-HaloethynylketoneTerminal alkyne with a protected ethynyl groupBromination (e.g., NBS)α-Bromo ketone with a protected ethynyl groupPreparation of the key building block for the Hantzsch synthesis.
2Hantzsch Thiazole Synthesisα-Bromo ketone with a protected ethynyl group, ThioureaEthanol, reflux2-Amino-4-((trimethylsilyl)ethynyl)thiazoleFormation of the 2-aminothiazole ring with the protected ethynyl group at the 4-position. bepls.com
3Sandmeyer-type Reaction2-Amino-4-((trimethylsilyl)ethynyl)thiazole1. NaNO₂, HBr 2. CuBr2-Bromo-4-((trimethylsilyl)ethynyl)thiazoleConversion of the 2-amino group to a 2-bromo group. lookchem.com
4Deprotection2-Bromo-4-((trimethylsilyl)ethynyl)thiazoleK₂CO₃, MeOH or TBAF, THFThis compoundFinal deprotection to yield the target compound.

Reactivity and Reaction Mechanisms

Electrophilic Properties and Intrinsic Reactivity of the Thiazole (B1198619) System

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, a scaffold known for its presence in numerous biologically active molecules. mdpi.comresearchgate.net Its reactivity is influenced by the substituents attached to the ring.

Electronic Effects of Bromine and Ethynyl (B1212043) Substituents on Thiazole Reactivity

The presence of both a bromine atom and an ethynyl group significantly impacts the electronic distribution and reactivity of the thiazole ring. The ethynyl group, with its sp-hybridized carbon, is strongly electron-withdrawing, which enhances the electrophilicity of the molecule. This effect is complemented by the bromine atom, which also acts as an electron-withdrawing group through its inductive effect. mdpi.com

The electron-withdrawing nature of these substituents activates the thiazole system, making it more susceptible to nucleophilic attack. nih.gov Studies on similar heterocyclic systems have shown that electron-withdrawing groups can activate small electrophilic substituents, turning the heterocycle into a suitable warhead for targeting nucleophiles like cysteine residues in proteins. rsc.org The combination of the bromine and ethynyl groups on the thiazole ring is therefore expected to create a highly reactive electrophilic species.

The position of these substituents is also crucial. For instance, in some thiazole derivatives, bromine and ethynyl groups at position 5 have been shown to be more reactive compared to other positions. rsc.org While specific data for 2-bromo-4-ethynylthiazole is limited, the general principles of substituent effects on heterocyclic reactivity suggest a significant modulation of the thiazole's electronic properties. researchgate.net

Nucleophilic Additions to the Ethynyl Group

The ethynyl group on the thiazole ring is a prime site for nucleophilic addition reactions. The electron-withdrawing character of the thiazole ring enhances the electrophilicity of the ethynyl group, facilitating attack by nucleophiles. acs.org This is a common reaction pathway for alkynes, especially when activated by adjacent electron-withdrawing systems.

Stereochemical Aspects of Reactions Involving the Ethynyl Group

Reactions involving the ethynyl group can lead to the formation of new stereocenters, making stereochemistry a critical aspect to consider. When a nucleophile adds to the linear ethynyl group, the resulting product will have a specific stereochemistry (E or Z configuration) depending on the reaction mechanism.

For reactions that proceed through a planar intermediate, such as a carbocation, a racemic mixture of enantiomers may be formed if the starting material is achiral. libretexts.orgyoutube.com However, if the reaction is concerted or involves a cyclic intermediate, a specific stereoisomer may be favored. libretexts.org For instance, the addition of bromine to an alkene often proceeds through a cyclic bromonium ion, leading to a trans addition product. youtube.com

In the context of this compound, nucleophilic addition to the ethynyl group will result in a change of hybridization from sp to sp2 for the alkyne carbons. libretexts.org The stereochemical outcome of such additions will depend on factors like the nature of the nucleophile, the solvent, and the presence of any catalysts. If the addition creates a new chiral center, the reaction can lead to a mixture of diastereomers if the molecule already contains a chiral center. libretexts.org

Mechanistic Investigations of Organometallic Coupling Reactions

This compound is an ideal substrate for organometallic cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The bromine atom provides a reactive handle for reactions like Suzuki-Miyaura, Sonogashira, and Stille couplings.

Elucidation of Catalytic Cycles and Intermediate Species

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orguwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orguwindsor.ca

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) then transfers its organic group to the palladium(II) complex in a step called transmetalation. libretexts.orguwindsor.ca

Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orguwindsor.ca

Role of Ligands and Catalyst Design in Reaction Outcomes

The ligands coordinated to the metal center play a critical role in the outcome of organometallic coupling reactions. numberanalytics.comcam.ac.uk Ligands can influence the catalyst's stability, activity, and selectivity by modifying the electronic and steric properties of the metal center. numberanalytics.com

Commonly used ligands in cross-coupling reactions include phosphines and N-heterocyclic carbenes (NHCs). numberanalytics.com The choice of ligand can affect the rate of each step in the catalytic cycle. For example, bulky electron-rich ligands can promote the oxidative addition and reductive elimination steps. uvic.ca

Catalyst design is a key area of research aimed at developing more efficient and selective catalytic systems. cam.ac.uk This includes the design of pre-catalysts that can be efficiently activated in situ to generate the active catalytic species. uvic.ca The reaction conditions, including the choice of solvent, base, and temperature, are also critical for optimizing the yield and selectivity of the coupling reaction. uniovi.es For instance, in Suzuki-Miyaura reactions, the presence of a base is crucial, and the reaction is often carried out in aqueous or mixed solvent systems. uniovi.esthieme-connect.de

Site-Selective Functionalization Strategies

Site-selective functionalization is a key aspect of synthetic chemistry, enabling the precise modification of a molecule at a specific position. For this compound, the distinct reactivity of the C-H bond on the thiazole ring, the C-Br bond, and the C-C triple bond allows for a range of selective transformations.

Direct C-H activation is a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. tcichemicals.com While specific studies on C-H activation of this compound are not extensively documented, the principles can be inferred from related thiazole systems. The C5-H bond of the thiazole ring is the primary target for C-H activation due to its relative electron density and steric accessibility.

Palladium-catalyzed C-H arylation is a common method for functionalizing thiazole rings. These reactions typically employ a palladium catalyst, a ligand, a base, and an aryl halide. The selectivity of the reaction is often directed by the electronic and steric environment of the C-H bonds.

Table 1: General Conditions for Undirected C-H Arylation of Heteroarenes sigmaaldrich.com

ParameterCondition
Catalyst Pd(OAc)₂ (2 mol %)
Ligand PCy₃·HBF₄ (4 mol %)
Additives PivOH (30 mol %)
Base K₂CO₃ (1.5 equiv.)
Aryl Halide 1.0 equiv.
Solvent DMA (0.3 M)
Temperature 100 °C
Time 14 h

This table presents generalized conditions and may require optimization for the specific substrate this compound.

The 2-bromo and 4-ethynyl positions on the thiazole ring offer orthogonal handles for selective functionalization. The significant difference in the reactivity of a C-Br bond versus a terminal alkyne allows for a high degree of selectivity.

The bromine atom at the 2-position is highly susceptible to substitution, either through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions. Research on 2,4-dibromothiazole (B130268) has shown that the 2-position is more reactive towards substitution. harvard.edunih.gov This heightened reactivity is attributed to the electronic nature of the C2 position in the thiazole ring. Consequently, reactions like Suzuki, Stille, and Sonogashira couplings can be selectively performed at the 2-position while leaving the 4-ethynyl group intact. For instance, a Sonogashira reaction on 2,4-dibromothiazole with (trimethylsilyl)acetylene (TMSA) initially and rapidly yields the monosubstituted product at the 2-position. harvard.edu

Conversely, the terminal alkyne at the 4-position can undergo a variety of reactions specific to the ethynyl group. These include Sonogashira coupling with a different aryl halide, copper-catalyzed azide-alkyne cycloaddition (click chemistry), and other alkyne-specific transformations. The choice of catalyst and reaction conditions is crucial to direct the reaction to the desired position. For example, using a copper catalyst in the absence of palladium would favor reactions at the ethynyl group.

Table 2: Potential Site-Selective Reactions on this compound

PositionReaction TypeReagents and ConditionsPotential Product
2-Bromo Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)2-Aryl-4-ethynylthiazole
2-Bromo Stille CouplingOrganostannane, Pd catalyst2-Organo-4-ethynylthiazole
4-Ethynyl Sonogashira CouplingAryl halide, Pd/Cu catalyst, base (e.g., Et₃N)2-Bromo-4-(aryl-ethynyl)thiazole
4-Ethynyl Click ChemistryAzide, Cu(I) catalyst2-Bromo-4-(1,2,3-triazol-4-yl)thiazole

This selective derivatization allows for the synthesis of a diverse library of polysubstituted thiazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis

2-Bromo-4-ethynylthiazole as a Versatile Organic Building Block

The presence of two orthogonal reactive sites on the thiazole (B1198619) core allows for a programmed and modular approach to synthesis. Chemists can selectively address either the bromine atom through cross-coupling reactions or the ethynyl (B1212043) moiety through addition reactions, enabling the stepwise construction of complex molecular frameworks. This versatility is paramount in the fields of medicinal chemistry, materials science, and catalysis. guidechem.com

This compound is an ideal starting material for synthesizing more intricate heterocyclic systems. The thiazole ring itself is a key pharmacophore found in numerous biologically active compounds. ijcce.ac.irmdpi.com The dual functionality of this building block permits its use in multi-component reactions or sequential coupling strategies to assemble fused or poly-heterocyclic structures. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or other heterocyclic units, while the ethynyl group can undergo cycloaddition reactions to form additional rings, such as pyrazoles or triazoles. This strategic approach facilitates the creation of novel molecular scaffolds for drug discovery and other applications. nih.govnih.gov

The ethynyl group makes this compound a valuable precursor for carbon-rich materials. Research into high-carbon solids has identified polyethynyl aromatic compounds as key starting materials for creating densely cross-linked, thermally stable materials. harvard.edu The synthesis of 2,4-diethynylthiazole, a related polyethynyl system, proceeds through a monosubstituted intermediate, 2-((trimethylsilyl)ethynyl)-4-bromothiazole. harvard.edu This intermediate, closely related to the title compound, can be synthesized from 2,4-dibromothiazole (B130268). harvard.edu Subsequent reaction of the remaining bromine atom followed by deprotection of the silyl (B83357) group yields the diethynyl system. These polyethynyl thiazoles can then be polymerized to generate materials with a high density of strong, directed carbon-carbon bonds. harvard.edu

Thiazole-containing molecules are recognized for their ability to act as ligands in transition metal catalysis. researchgate.net The nitrogen and sulfur atoms of the this compound ring possess lone pairs of electrons that can coordinate to metal centers. This intrinsic property, combined with the ability to elaborate the structure via its bromo and ethynyl handles, allows for its integration into more complex ligand frameworks. For example, the bromine can be replaced with a phosphine (B1218219) group or another coordinating moiety through a coupling reaction, potentially creating bidentate or pincer-type ligands. Such tailored ligands are crucial for controlling the activity and selectivity of catalytic processes, including important transformations like C-C and C-X bond formation. tdx.catresearchgate.net

Transformative Synthetic Reactions for Further Elaboration

The synthetic utility of this compound is fully realized through the diverse array of chemical reactions that can be performed on its functional groups.

The ethynyl group is a hub of reactivity, enabling numerous transformations. One of the most powerful methods for its derivatization is the Seyferth-Gilbert homologation of the corresponding aldehyde, 2-bromothiazole-4-carbaldehyde (B1287911), to install the alkyne. nih.gov Once formed, the terminal alkyne can undergo a variety of reactions.

Cycloaddition Reactions: The ethynyl group can participate in [3+2] cycloadditions with azides (Huisgen cycloaddition or "click chemistry") to form 1,2,3-triazole rings, a common linkage strategy in medicinal chemistry and materials science.

Hydrometallation Reactions: Reactions such as hydrostannylation or hydroboration add new functional groups across the triple bond with high regioselectivity, converting the alkyne into a vinyl-stannane or vinyl-borane, respectively. These products are themselves versatile intermediates for subsequent cross-coupling reactions.

Palladium-Catalyzed Reactions: The ethynyl group can be used in palladium-catalyzed reactions, such as the formation of bisphosphonates from alkynes and dialkyl phosphites. acs.org

A summary of potential derivatizations of the ethynyl group is presented below.

Reaction TypeReagentsProduct Type
Seyferth-Gilbert HomologationDimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃Terminal Alkyne nih.gov
Huisgen [3+2] CycloadditionOrganic Azide (R-N₃)1,2,3-Triazole
HydrostannylationOrganotin Hydride (R₃Sn-H)Vinyl-stannane
HydroborationBorane (R₂B-H)Vinyl-borane
PhosphonylationDialkyl phosphite, Pd(PPh₃)₄Vinyl-bisphosphonate acs.org

The bromine atom at the C2 position of the thiazole ring is readily displaced or transformed through organometallic chemistry. guidechem.com This site serves as a handle for introducing molecular diversity.

Cross-Coupling Reactions: The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) reactions. harvard.eduresearchgate.netresearchgate.netvulcanchem.com These methods are fundamental for creating C-C bonds and linking the thiazole core to other aromatic or aliphatic systems. For instance, the reaction of 2,4-dibromothiazole with (trimethylsilyl)acetylene in the presence of a palladium catalyst yields the monosubstituted product, highlighting the reactivity of the bromo group. harvard.edu

Metal-Halogen Exchange: Treatment with strong bases like organolithium reagents (e.g., n-butyllithium) at low temperatures can induce a metal-halogen exchange. This process replaces the bromine atom with a lithium atom, converting the electrophilic carbon into a potent nucleophile. This lithiated thiazole can then react with a wide range of electrophiles to install new substituents.

Key reactions involving the bromine atom are outlined in the table below.

Reaction TypeKey ReagentsProduct Feature
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseC-Aryl bond researchgate.netvulcanchem.com
Stille CouplingOrganostannane, Pd catalystC-C bond researchgate.netresearchgate.net
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC-Alkynyl bond harvard.edu
Metal-Halogen ExchangeOrganolithium reagent (e.g., n-BuLi)Lithiated thiazole intermediate

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

The strategic use of highly functionalized core scaffolds is a cornerstone of diversity-oriented synthesis (DOS) and the construction of combinatorial libraries. This compound is a prime exemplar of such a scaffold, engineered for the efficient generation of molecular diversity. Its structure incorporates two distinct and chemoselectively addressable reactive centers: a bromine atom at the 2-position and a terminal alkyne (ethynyl group) at the 4-position. This bifunctional nature allows for controlled, stepwise, or parallel modifications, enabling the rapid assembly of large collections of structurally related yet diverse compounds.

The primary strategies for leveraging this compound revolve around powerful and robust cross-coupling reactions, which form the basis for creating extensive chemical libraries. scispace.comcam.ac.uk The two main reaction pathways that facilitate diversification from this scaffold are the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". csmres.co.uk

Diversification via Orthogonal Coupling Reactions

The bromine atom and the terminal alkyne on the thiazole ring act as orthogonal synthetic handles. This means one group can be reacted selectively while the other remains intact for a subsequent transformation. This orthogonality is fundamental to building complex libraries from a single, central scaffold.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgrsc.org this compound can participate in this reaction in two ways:

Reaction at the 2-position: The C-Br bond at the 2-position can be coupled with a wide array of terminal alkynes, introducing a first vector of diversity (R¹). This reaction is highly efficient for creating aryl- and heteroaryl-substituted alkynes. researchgate.netgelest.com

Reaction at the 4-position: The terminal ethynyl group can be coupled with various aryl, heteroaryl, or vinyl halides (or triflates), introducing a second vector of diversity (R²). uni-freiburg.denih.gov

Research has demonstrated the successful synthesis of this compound and its subsequent use in Sonogashira coupling reactions to produce a variety of analogs. nih.gov This highlights its practical utility as a building block. The choice of reaction partner—be it a simple phenylacetylene (B144264) or a complex, functionalized aryl iodide—directly translates into the diversity of the resulting library.

Azide-Alkyne Click Chemistry: The terminal alkyne of this compound is an ideal functional group for the CuAAC reaction. csmres.co.uk This reaction forms a stable 1,2,3-triazole ring by joining the alkyne with an azide-containing molecule (R²-N₃). The reaction is known for its high efficiency, broad substrate scope, and tolerance of numerous functional groups, making it exceptionally suitable for combinatorial chemistry. nih.gov By reacting the thiazole scaffold with a library of diverse azides, a vast number of unique triazole-linked products can be generated.

Constructing a Combinatorial Library

A powerful strategy for DOS is to combine these reactions sequentially. For instance, a Sonogashira coupling can first be performed at the 2-bromo position with a set of terminal alkynes. The resulting products, which still possess the 4-ethynyl group, can then be subjected to a CuAAC reaction with a library of azides. This two-dimensional approach can generate an exponentially larger library of compounds from a limited set of starting materials.

The table below illustrates a conceptual framework for a combinatorial library built from the this compound scaffold.

Table 1: Conceptual Framework for a 2D Combinatorial Library

ScaffoldVector 1 Diversification (at C-2)Vector 2 Diversification (at C-4)Resulting Library Size
This compoundReaction: Sonogashira Coupling Building Blocks (R¹-alkynes):
  • Phenylacetylene
  • 4-Ethynylanisole
  • 3-Ethynylpyridine
  • (Trimethylsilyl)acetylene
  • Reaction: Sonogashira Coupling Building Blocks (R²-halides):
  • Iodobenzene
  • 2-Bromopyridine
  • 4-Iodoaniline
  • Methyl 3-iodoacrylate
  • Combining 'm' alkynes with 'n' halides via sequential Sonogashira reactions generates m x n unique products.
    Reaction: Sonogashira Coupling Building Blocks (R¹-alkynes):
  • Set of 'm' alkynes
  • Reaction: CuAAC (Click Chemistry) Building Blocks (R²-azides):
  • Benzyl azide
  • 1-Azido-4-fluorobenzene
  • 3-Azidopropan-1-ol
  • Set of 'p' azides
  • Combining 'm' Sonogashira products with 'p' azides generates m x p unique products.

    This systematic approach allows for the exploration of a large chemical space around the thiazole core. By carefully selecting building blocks with varied electronic, steric, and physicochemical properties, chemists can fine-tune the resulting library for specific applications, such as screening for biological activity in drug discovery programs. The reliability of these coupling reactions ensures that the synthesis can be automated for high-throughput library production. u-strasbg.fr

    Computational and Theoretical Studies

    Quantum Mechanical Calculations for Understanding 2-Bromo-4-ethynylthiazole

    Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound at the atomic level.

    The electronic behavior of this compound is governed by its molecular orbitals. Molecular Orbital (MO) theory helps in analyzing the distribution of electrons and predicting the molecule's reactivity. Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

    For thiazole (B1198619) derivatives, the HOMO-LUMO gap provides insights into chemical stability and the potential for charge transfer within the molecule. researchgate.net In this compound, the electron-withdrawing nature of the bromine atom and the π-system of the ethynyl (B1212043) group significantly influence these energy levels. DFT calculations are employed to compute these properties. For instance, studies on similar structures like 2-bromo-5-nitrothiazole (B146120) utilize methods such as B3LYP with a 6-311++G(d,p) basis set to determine orbital energies. researchgate.net The calculated pi-electron density can identify C5 as a likely site for electrophilic substitution and the C2 proton as susceptible to deprotonation in the parent thiazole ring. wikipedia.org

    Table 1: Representative Calculated Quantum Chemical Parameters for Thiazole Derivatives

    Parameter Description Representative Value Range for Thiazole Derivatives (eV) Predicted Influence on this compound
    EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.3 to -7.0 researchgate.netresearchgate.net The electronegative bromine atom tends to lower the HOMO energy.
    ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.5 to -2.7 researchgate.netresearchgate.net The π-accepting ethynyl group helps to lower the LUMO energy.
    Energy Gap (ΔE) Difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates chemical reactivity. 2.4 to 4.5 researchgate.netresearchgate.net A smaller gap suggests higher reactivity and potential for charge transfer.

    Note: The values presented are representative ranges based on published data for various thiazole derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

    Quantum mechanical calculations are instrumental in predicting how this compound will behave in chemical reactions. By mapping the electron density and electrostatic potential, researchers can identify the most probable sites for electrophilic and nucleophilic attack.

    Reactivity: The HOMO-LUMO energy gap is a primary indicator of global reactivity. A smaller gap generally implies higher reactivity. researchgate.net

    Regioselectivity: DFT calculations can determine the regioselectivity of reactions such as cycloadditions or substitutions. For example, in Diels-Alder reactions involving thiazole derivatives, computational studies have highlighted the role of the thiazole ring in activating the diene and controlling the regioselectivity of the addition. acs.org The distribution of atomic charges and Fukui indices can pinpoint specific atoms as the most likely centers for reaction. mdpi.com For this compound, the model would predict reactivity at the ethynyl group, the C5 position of the thiazole ring, or substitution of the bromine at C2, depending on the reaction conditions and reagents.

    Stereoselectivity: For reactions that can produce different stereoisomers, computational modeling can calculate the energies of the transition states leading to each product. The transition state with the lower activation energy corresponds to the favored stereochemical outcome. acs.org

    Molecular Dynamics and Monte Carlo Simulations in Thiazole Chemistry

    While quantum mechanics describes the electronic properties of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore the behavior of molecules over time and in larger systems. diva-portal.orgfrontiersin.org

    Molecular Dynamics (MD): MD simulations model the movement of atoms in a molecule or a system of molecules over a specific period. nih.gov In the context of thiazole chemistry, MD simulations are frequently used to study the stability of a thiazole derivative when bound to a biological target, such as a protein. plos.orgbiointerfaceresearch.com These simulations provide insights into the dynamic behavior of the ligand-protein complex, confirming the stability of binding interactions observed in molecular docking studies. rsc.org

    Monte Carlo (MC) Simulations: MC methods use random sampling to solve complex problems. diva-portal.org In chemistry, they are often applied to study the adsorption of molecules onto surfaces or to explore the different possible conformations of a molecule. researchgate.netnih.gov For instance, MC simulations have been used to determine the most stable adsorption configurations of thiazole derivatives on metal surfaces, which is relevant for applications like corrosion inhibition. researchgate.netmdpi.com

    Elucidation of Reaction Pathways and Transition State Characterization

    A significant application of computational chemistry is the elucidation of detailed reaction mechanisms. By calculating the potential energy surface for a reaction, researchers can identify all intermediates and, crucially, the transition states that connect them. nih.gov

    The characterization of a transition state—an energy maximum along the reaction coordinate—is key to understanding the kinetics of a reaction. Its energy determines the activation barrier, which dictates the reaction rate. For example, DFT and kinetic Monte Carlo (kMC) simulations have been used to study the Cu-catalyzed cross-dehydrogenative coupling of thiazoles. nih.gov These studies can evaluate proposed mechanisms, discard unfavorable pathways, and identify the rate-limiting step of the reaction, such as the C-C bond formation. nih.gov Similarly, computational analysis of cycloaddition reactions involving thiazoles has identified the transition structures, revealing whether the mechanism is concerted or stepwise. acs.org

    Quantitative Structure-Reactivity Relationships (QSRR)

    Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. ptfarm.plresearchgate.net This technique is a valuable tool in chemical research for predicting the properties of new, unsynthesized molecules.

    In the context of thiazole chemistry, QSRR models have been developed to predict various properties. acs.org The process involves:

    Calculating Descriptors: A set of numerical parameters (descriptors) that describe the physicochemical properties (e.g., electronic, steric, hydrophobic) of the thiazole derivatives is calculated using computational methods. ptfarm.pl

    Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to create an equation that links a subset of these descriptors to the observed reactivity (e.g., reaction rates). mdpi.com

    Validation: The predictive power of the model is rigorously tested to ensure its reliability. mdpi.com

    Such models can be used to predict the reactivity of other thiazole derivatives, including this compound, aiding in the design of compounds with desired reaction characteristics.

    Synergistic Integration of Computational Predictions with Experimental Data

    The most powerful approach in modern chemical research is the synergistic integration of computational predictions with experimental results. researchgate.net Computational studies can guide experimental work by predicting reaction outcomes, while experimental data serve to validate and refine the theoretical models. nih.govacademie-sciences.fr

    This synergy operates in a cycle:

    Prediction: Computational tools like DFT and molecular docking can predict the most promising reaction pathways or the thiazole derivatives with the highest potential biological activity. researchgate.netresearchgate.net

    Experimentation: These predictions are then tested in the laboratory through synthesis and activity assays.

    Validation and Refinement: The experimental results are compared with the computational predictions. academie-sciences.fr A strong correlation validates the computational model. Discrepancies, on the other hand, provide valuable insights that can be used to refine the theoretical approach, leading to more accurate future predictions.

    For example, a study might use docking to predict the binding affinity of a series of thiazole derivatives to an enzyme, synthesize the most promising candidates, and then measure their inhibitory activity (e.g., IC₅₀ values). academie-sciences.fr A good correlation between the predicted binding energies and the experimental IC₅₀ values would confirm the binding mode and support the model's utility for designing even more potent inhibitors. rsc.orgresearchgate.net

    Future Research Directions and Perspectives

    Development of Sustainable and Green Synthetic Methodologies for Ethynylthiazoles

    The current synthesis of 2-bromo-4-ethynylthiazole often involves multi-step processes that may utilize hazardous reagents. For instance, a known pathway involves the Seyferth-Gilbert homologation of 2-bromothiazole-4-carbaldehyde (B1287911) using the Ohira-Bestmann reagent. nih.gov While effective at a laboratory scale, this and similar methodologies present opportunities for improvement in line with the principles of green chemistry. vulcanchem.com

    Future research should prioritize the development of more sustainable and environmentally benign synthetic routes. Key goals for this research include:

    Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste.

    Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives such as water, supercritical fluids, or bio-based solvents.

    Catalytic Approaches: Developing catalytic methods that can reduce the need for stoichiometric reagents, which are often a source of significant waste. This could include one-pot reactions that minimize workup and purification steps.

    Energy Efficiency: Exploring synthetic methods that operate at lower temperatures and pressures, such as microwave-assisted or flow chemistry processes, to reduce energy consumption.

    Green Chemistry GoalPotential Research Approach
    Reduce Hazardous Reagents Replace reagents like dimethyl (1-diazo-2-oxopropyl) phosphonate (B1237965) with safer alternatives.
    Improve Atom Economy Develop direct C-H functionalization methods to install the ethynyl (B1212043) group, avoiding precursor steps.
    Safer Solvents Investigate synthesis in aqueous media or ionic liquids instead of anhydrous methanol.
    Increase Energy Efficiency Optimize reactions using microwave irradiation or flow chemistry reactors.

    Exploration of Novel Catalytic Systems and Ligand Architectures for Thiazole (B1198619) Functionalization

    The bromine atom at the C2 position of this compound is primed for cross-coupling reactions, such as Suzuki reactions, which are powerful tools for creating carbon-carbon bonds. nih.gov The functionalization with aryl or alkyl boronic acids has been noted as a key application. vulcanchem.com However, the full catalytic potential for modifying this scaffold remains largely untapped.

    Future work should focus on exploring and developing novel catalytic systems to enhance the efficiency and scope of functionalizing the thiazole ring. This includes:

    Advanced Palladium Catalysts: While palladium is a common choice for cross-coupling, research into next-generation palladacycles or catalysts supported by specifically designed ligands could offer higher turnover numbers, broader substrate scope, and milder reaction conditions.

    Copper and Nickel Catalysis: Investigating less expensive and more earth-abundant metals like copper and nickel as catalysts for cross-coupling reactions involving the C-Br bond.

    Ligand Development: Designing and synthesizing novel ligands (e.g., N-heterocyclic carbenes, phosphines with tailored steric and electronic properties) that can fine-tune the reactivity and selectivity of the metal center. This could enable selective functionalization at different positions or facilitate challenging coupling reactions.

    Direct C-H Functionalization: A major frontier is the development of catalytic systems capable of directly functionalizing the C5-H bond of the thiazole ring, which would provide a more step-economical route to tri-substituted thiazole derivatives.

    Advanced Derivatization Strategies for Applications in Materials Science and Polymer Chemistry

    The orthogonal reactivity of the bromo and ethynyl groups makes this compound a highly attractive monomer for applications in materials science and polymer chemistry. vulcanchem.com The terminal alkyne is particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the bromo group can be modified using various cross-coupling reactions.

    Advanced derivatization strategies could unlock novel materials with tailored properties. Future research directions include:

    Synthesis of Conjugated Polymers: The thiazole unit can be incorporated into the backbone of conjugated polymers for applications in organic electronics (e.g., organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)). The bromo and ethynyl groups allow for polymerization through different strategies like Sonogashira or Stille coupling.

    Functional Polymer Side-Chains: The compound can be used to introduce the ethynylthiazole moiety onto the side-chain of a polymer. The alkyne can then be used for post-polymerization modification, allowing for the attachment of various functional groups, such as bioactive molecules or responsive dyes.

    Development of Novel Monomers: Strategic modification of the bromo- and ethynyl- positions can generate a library of unique monomers. For example, replacing the bromine via a Suzuki coupling and then using the ethynyl group for polymerization could lead to materials with precisely controlled electronic and physical properties.

    Derivatization SiteReaction TypePotential Application
    Ethynyl Group Click Chemistry (CuAAC)Attaching functional side-chains to polymers, bioconjugation.
    Bromo Group Suzuki/Stille CouplingCreating conjugated polymer backbones.
    Both Groups Orthogonal FunctionalizationSynthesis of complex, multifunctional materials and cross-linked networks.

    Interdisciplinary Research Frontiers Integrating Synthetic, Mechanistic, and Computational Chemistry

    Recent studies have highlighted the potential of alkynylthiazole moieties as electrophilic "warheads" for covalent inhibitors in chemical biology. nih.gov Understanding the reactivity and interaction of these fragments with biological targets requires a deeply integrated, interdisciplinary approach.

    Future frontiers will be defined by the synergy between synthetic, mechanistic, and computational chemistry.

    Mechanistic Elucidation: Advanced spectroscopic techniques, such as stopped-flow NMR and mass spectrometry, can be used to study the kinetics and mechanisms of the reactions of this compound, particularly its behavior as a Michael acceptor in thiol additions. nih.gov

    Computational Modeling: Density Functional Theory (DFT) calculations can provide invaluable insights into the electronic structure, reactivity, and reaction pathways of the molecule. nih.gov These computational studies can predict the electrophilicity of derivatives, guide the design of new analogs with tuned reactivity, and simulate interactions with target proteins. nih.govvulcanchem.com

    Integrated Design-Make-Test-Analyze Cycles: The most powerful approach will involve using computational predictions (DFT) to design novel derivatives of this compound. These compounds would then be synthesized and their reactivity and biological activity evaluated through mechanistic and biochemical studies (e.g., NMR kinetics, chemoproteomics). nih.gov The results would then feed back into the computational models, creating a refined cycle for the rapid discovery of molecules with desired properties. This integrated approach is crucial for advancing its application in areas like targeted covalent inhibition. nih.gov

    Q & A

    Advanced Research Question

    • In vitro assays : Screen against cancer cell lines (e.g., SKBR-3, HepG2) using MTT assays, referencing derivatives like 6-bromo-2-aminobenzothiazole for protocol design .
    • Metabolic stability : Use PISTACHIO and REAXYS databases to predict metabolic pathways and identify labile functional groups .
    • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the bromine moiety’s steric effects .

    What experimental and computational approaches elucidate the reaction mechanisms of this compound in cross-coupling reactions?

    Advanced Research Question

    • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D in deuterated solvents to identify rate-determining steps (e.g., oxidative addition in Suzuki-Miyaura couplings) .
    • In situ spectroscopy : Monitor Pd-catalyzed reactions via FT-IR or Raman to detect transient intermediates.
    • DFT-based mechanistic studies : Map potential energy surfaces for Sonogashira or Heck reactions, evaluating the role of the ethynyl group in stabilizing transition states .

    How do substituent effects influence the stability and reactivity of this compound in heterocyclic chemistry?

    Advanced Research Question

    • Electron-withdrawing groups (EWGs) : Bromine enhances electrophilicity at C2, facilitating nucleophilic aromatic substitution. Ethynyl groups act as π-acceptors, modulating ring electron density .
    • Steric effects : Use X-ray crystallography to assess torsional angles in derivatives with bulky substituents, correlating with reaction selectivity .
    • Hammett analysis : Quantify substituent effects on reaction rates using σm_m and σp_p values for meta/para analogs .

    What are the challenges in synthesizing enantiopure this compound derivatives, and how can they be addressed?

    Advanced Research Question

    • Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation with L-(+)-tartaric acid.
    • Asymmetric catalysis : Develop Pd-catalyzed cross-couplings using Josiphos ligands to induce axial chirality .
    • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.